molecular formula C19H17F3N6O2 B2629911 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide CAS No. 2034477-50-2

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Cat. No. B2629911
M. Wt: 418.38
InChI Key: YYUHBCXDPYDIRN-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2 and its molecular weight is 418.38. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by (Rahmouni et al., 2014) focused on the synthesis of pyrazolopyrimidine derivatives and their characterization using various techniques like NMR, IR, and HRMS. These methods are critical in understanding the structural and chemical properties of compounds like 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide.

Medicinal Chemistry Strategies

  • Linton et al. (2011) explored medicinal chemistry strategies to reduce the metabolism mediated by aldehyde oxidase in compounds, including imidazo[1,2-a]pyrimidine derivatives (Linton et al., 2011). This research is relevant for understanding the metabolic pathways and stability of such compounds.

Antitumor and Antimicrobial Activities

  • The antitumor and antimicrobial potential of pyrimidine derivatives, including structures similar to the compound , was studied by (Farag & Fahim, 2019). Their research highlights the potential use of these compounds in developing new therapeutic agents.

Antiprotozoal Agents

  • Imidazo[1,2-a]pyridines, closely related to the compound , were studied for their potential as antiprotozoal agents (Ismail et al., 2004). This suggests a possible application in treating protozoal infections.

Anti-Inflammatory and Analgesic Agents

  • Research by (Abu‐Hashem et al., 2020) on benzodifuranyl and thiazolopyrimidines derived from similar compounds showed promising results as anti-inflammatory and analgesic agents.

Antineoplastic Activity

  • The antineoplastic activity of benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, was investigated by (Abdel-Hafez, 2007), indicating potential applications in cancer therapy.

5-Lipoxygenase Inhibition

  • A study on pyrazolopyrimidines derivatives for their potential as anti-5-lipoxygenase agents was conducted by (Rahmouni et al., 2016). This suggests possible use in treating disorders related to lipoxygenase activity.

Molecular Docking and Computational Studies

  • The molecular docking and computational studies of novel heterocycles, including imidazo[1,2-a]pyrimidine derivatives, were explored by (Fahim et al., 2021). Such studies are crucial for understanding the interaction of these compounds with biological targets.

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c1-30-15-3-2-13(19(20,21)22)6-14(15)26-18(29)12-8-28(9-12)17-7-16(24-10-25-17)27-5-4-23-11-27/h2-7,10-12H,8-9H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUHBCXDPYDIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide

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